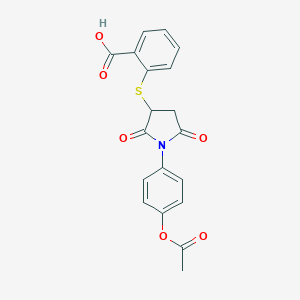

2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via a thioether group to a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 4-acetoxyphenyl group. This structure combines multiple functional elements:

- Benzoic acid: A common pharmacophore in anti-inflammatory and enzyme-inhibiting agents (e.g., aspirin derivatives).

- Thioether linkage: Enhances metabolic stability compared to oxygen or nitrogen-based linkages.

- 4-Acetoxyphenyl group: A lipophilic substituent that may act as a prodrug moiety, as acetoxy groups are often hydrolyzed in vivo to release phenolic derivatives.

- 2,5-Dioxopyrrolidin-3-yl: A cyclic amide (pyrrolidinone) framework, which can influence conformational rigidity and binding affinity to biological targets.

Properties

IUPAC Name |

2-[1-(4-acetyloxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6S/c1-11(21)26-13-8-6-12(7-9-13)20-17(22)10-16(18(20)23)27-15-5-3-2-4-14(15)19(24)25/h2-9,16H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFKDKDBXYVKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.

Introduction of the Acetoxyphenyl Group: The acetoxyphenyl group is introduced via an esterification reaction using acetic anhydride and a phenol derivative.

Thioether Formation: The thioether linkage is formed by reacting the pyrrolidinone intermediate with a thiol derivative.

Final Coupling with Benzoic Acid: The final step involves coupling the thioether intermediate with a benzoic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the acetoxyphenyl group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Preliminary studies indicate that 2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid may exhibit antimicrobial and anticancer properties. Its ability to interact with biological macromolecules such as enzymes and receptors is particularly noteworthy:

- Antimicrobial Properties : The compound's structure allows it to form hydrogen bonds with active sites in microbial enzymes, potentially inhibiting their activity.

- Anticancer Activity : The dioxopyrrolidinyl and thiobenzoic acid moieties may facilitate interactions that modulate the activity of cancer-related enzymes or receptors.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, which may include oxidation and reduction processes using reagents like potassium permanganate and sodium borohydride. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. The following table outlines common synthetic routes:

| Step | Reagents | Conditions |

|---|---|---|

| Step 1: Formation | Acetic anhydride | Reflux in organic solvent |

| Step 2: Reduction | Sodium borohydride | Ambient temperature |

| Step 3: Purification | Column chromatography | Silica gel |

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted to evaluate the anticancer properties of the compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells at micromolar concentrations, demonstrating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-((1-(4-Acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and selected analogs:

¹Estimated based on structural modifications from the isopropyl analog (C₁₄H₁₅NO₄S, MW 293.34). Replacing isopropyl (C₃H₇, 43.09 g/mol) with 4-acetoxyphenyl (C₈H₇O₂, 151.14 g/mol) increases molecular weight by ~108.05 g/mol.

Key Observations:

- Lipophilicity vs. In contrast, EP00342850’s methoxyethoxy substituent improves solubility .

- Metabolic Stability : The thioether linkage in the target compound and its isopropyl analog may confer greater resistance to oxidative metabolism compared to the mercaptomethyl group in EP00361365, which could participate in disulfide exchange reactions .

- This contrasts with the stable isopropyl group and the hydrolytically resistant methoxyethoxy chain in EP00342850 .

Pharmacological and Functional Implications

While explicit activity data for the target compound is unavailable, comparisons with structurally related compounds suggest plausible mechanisms:

- Protease Inhibition: Analogous compounds like EP00342850 and WO92/14706 derivatives (e.g., N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)...)) are designed as protease inhibitors, leveraging rigid cyclic frameworks and hydrogen-bonding motifs . The target’s pyrrolidinone ring and benzoic acid may similarly interact with enzyme active sites.

- Anti-inflammatory Activity: The benzoic acid moiety and acetoxy group align with non-steroidal anti-inflammatory drug (NSAID) pharmacophores. Hydrolysis of the acetoxy group could yield a salicylate-like metabolite, akin to aspirin’s mechanism .

- Kinase Modulation : The isopropyl analog’s molecular weight (293.34 g/mol) falls within the range of kinase inhibitors. The target’s larger size (~401 g/mol) may limit blood-brain barrier penetration but enhance selectivity for peripheral targets .

Biological Activity

The compound 2-((1-(4-acetoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a benzoic acid moiety linked to a dioxopyrrolidine ring through a thioether linkage. The presence of the acetoxy group enhances its lipophilicity, potentially improving its bioavailability.

Antioxidant Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antioxidant properties. These compounds are known to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that benzoic acid derivatives could enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a mechanism through which the compound could modulate inflammatory responses.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, it demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

Recent investigations into the anticancer activity of this compound have shown promise. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The exact mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Inhibition of Protein Degradation Pathways : Similar compounds have been shown to activate autophagy and proteasomal degradation pathways, which may contribute to their anticancer effects .

- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in inflammatory processes or cancer progression, such as cyclooxygenases (COX) or lipoxygenases (LOX).

- Interaction with Cellular Signaling Pathways : It may influence signaling pathways related to cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Case Study 1: Antioxidant Efficacy

A study conducted on human foreskin fibroblasts evaluated the antioxidant capacity of various benzoic acid derivatives, including our compound. Results showed a significant increase in SOD activity at concentrations ranging from 1 to 10 μg/mL without cytotoxic effects .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.